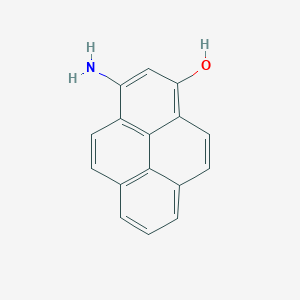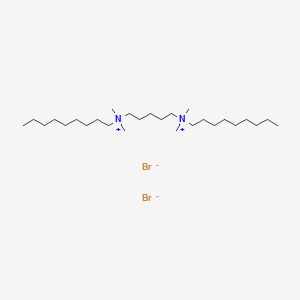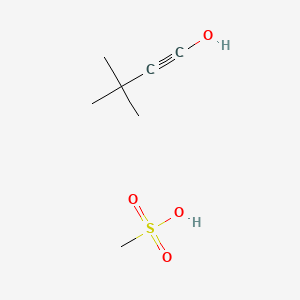![molecular formula C26H31N B14328605 3-[4-[4-(4-Pentylcyclohexyl)phenyl]phenyl]prop-2-enenitrile CAS No. 96660-36-5](/img/structure/B14328605.png)
3-[4-[4-(4-Pentylcyclohexyl)phenyl]phenyl]prop-2-enenitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[4-[4-(4-Pentylcyclohexyl)phenyl]phenyl]prop-2-enenitrile is an organic compound with a complex structure that includes a cyclohexyl group, phenyl groups, and a nitrile group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-[4-(4-Pentylcyclohexyl)phenyl]phenyl]prop-2-enenitrile typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of 4-pentylcyclohexylbenzene with a suitable reagent to introduce the nitrile group. This process may involve the use of catalysts and specific reaction conditions to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors and optimized reaction conditions to maximize efficiency and minimize costs. The use of continuous flow reactors and advanced purification techniques can help achieve the desired product quality.
Analyse Des Réactions Chimiques
Types of Reactions
3-[4-[4-(4-Pentylcyclohexyl)phenyl]phenyl]prop-2-enenitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reaction conditions and reagents used.
Reduction: Reduction reactions can convert the nitrile group to other functional groups such as amines.
Substitution: The phenyl groups can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., hydroxide ions) can be employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce primary amines.
Applications De Recherche Scientifique
3-[4-[4-(4-Pentylcyclohexyl)phenyl]phenyl]prop-2-enenitrile has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to cell signaling and molecular interactions.
Industry: It can be used in the production of advanced materials with specific properties, such as liquid crystals for display technologies.
Mécanisme D'action
The mechanism by which 3-[4-[4-(4-Pentylcyclohexyl)phenyl]phenyl]prop-2-enenitrile exerts its effects depends on its interaction with molecular targets. The nitrile group can participate in various chemical reactions, while the phenyl and cyclohexyl groups can influence the compound’s physical properties and interactions with other molecules. These interactions can affect pathways related to cell signaling, enzyme activity, and molecular recognition.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-[4-[4-(4-Pentylcyclohexyl)phenyl]phenyl]prop-2-enoate
- 3,4-Difluoro-4’-(trans-4-pentylcyclohexyl)biphenyl
Uniqueness
3-[4-[4-(4-Pentylcyclohexyl)phenyl]phenyl]prop-2-enenitrile is unique due to its specific combination of functional groups and structural features. The presence of the nitrile group, along with the cyclohexyl and phenyl groups, gives it distinct chemical and physical properties that can be leveraged in various applications.
Propriétés
Numéro CAS |
96660-36-5 |
|---|---|
Formule moléculaire |
C26H31N |
Poids moléculaire |
357.5 g/mol |
Nom IUPAC |
3-[4-[4-(4-pentylcyclohexyl)phenyl]phenyl]prop-2-enenitrile |
InChI |
InChI=1S/C26H31N/c1-2-3-4-6-21-8-12-23(13-9-21)25-16-18-26(19-17-25)24-14-10-22(11-15-24)7-5-20-27/h5,7,10-11,14-19,21,23H,2-4,6,8-9,12-13H2,1H3 |
Clé InChI |
AFRNGUACLGALAI-UHFFFAOYSA-N |
SMILES canonique |
CCCCCC1CCC(CC1)C2=CC=C(C=C2)C3=CC=C(C=C3)C=CC#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3,5-Dichloro-4-[(2,2,3,3,4,4,5,5-octafluoropentyl)oxy]aniline](/img/structure/B14328525.png)

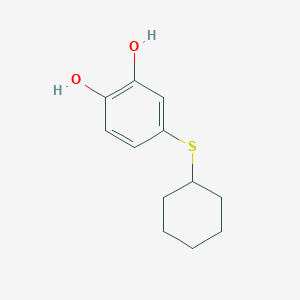
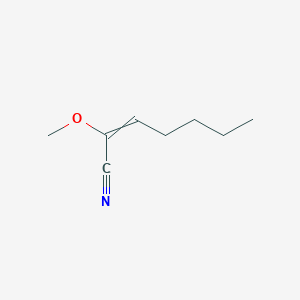

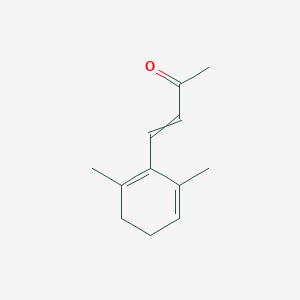
![{[(2-Chloroethenyl)oxy]methyl}benzene](/img/structure/B14328544.png)

![2-[1-(Hydroxyacetyl)cyclopropyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B14328559.png)
